molecular formula C20H19NO2S B2676039 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide CAS No. 1428381-68-3

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide

Cat. No.: B2676039
CAS No.: 1428381-68-3
M. Wt: 337.44
InChI Key: ULFJESWHBZUEFW-CMDGGOBGSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is a chemical compound that has been widely studied in scientific research. It is a member of the cinnamamide family, which has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives with various conjugated linkers, including furan, have shown significant improvements in the performance of dye-sensitized solar cells (DSSCs). One study highlighted that a derivative with furan as a conjugated linker exhibited a solar energy-to-electricity conversion efficiency of 6.58%, marking an improvement of over 24% compared with reference cells under AM 1.5 G irradiation (Se Hun Kim et al., 2011).

Decarboxylative Claisen Rearrangement

Furan-2-ylmethyl and thien-2-ylmethyl derivatives have been utilized in decarboxylative Claisen rearrangement reactions, leading to the formation of 2,3-disubstituted heteroaromatic products. This showcases their potential in facilitating organic synthesis processes (D. Craig et al., 2005).

Corrosion Inhibition

Studies on the inhibition of corrosion on mild steel in acidic environments have identified compounds containing furan and thiophene moieties as effective corrosion inhibitors. These findings could have implications for the development of more efficient corrosion-resistant materials (D. Daoud et al., 2014).

Phosphoinositide 3-Kinase Inhibition

Furan-2-ylmethylene thiazolidinediones have emerged as selective, potent inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. This highlights the therapeutic potential of furan derivatives in medical research (V. Pomel et al., 2006).

Supercapacitor Applications

Electrochemical studies on polymers derived from thiophen-2-ylfuran have demonstrated enhanced capacitance properties, suggesting their utility in supercapacitor applications. This highlights the potential of these compounds in energy storage technologies (Daize Mo et al., 2015).

Properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-3-phenyl-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(15-18-11-13-23-16-18)12-10-19-7-4-14-24-19/h1-9,11,13-14,16H,10,12,15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJESWHBZUEFW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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